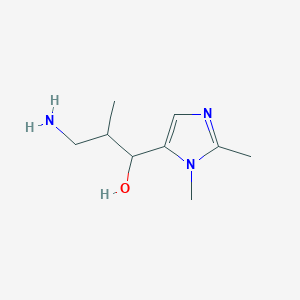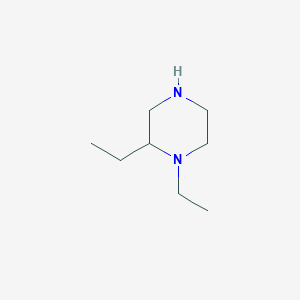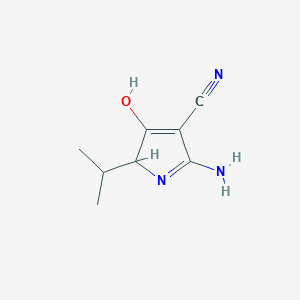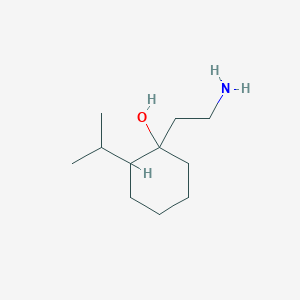
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol is an organic compound that features an imidazole ring substituted with amino and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of an imidazole derivative followed by amination and hydroxylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action for 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other imidazole derivatives with amino and hydroxyl substitutions. Examples could be:
- 3-Amino-1-(1H-imidazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,2-dimethyl-1H-imidazol-4-yl)-2-methylpropan-1-ol
Uniqueness
The uniqueness of 3-Amino-1-(1,2-dimethyl-1H-imidazol-5-yl)-2-methylpropan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H17N3O |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-amino-1-(2,3-dimethylimidazol-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-7(2)12(8)3/h5-6,9,13H,4,10H2,1-3H3 |
Clave InChI |
WWGPBLFFSFIZGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1C)C(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)

![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)






